(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL is a chiral compound featuring an amino group, a hydroxyl group, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino alcohols.
Reaction Conditions: The key steps may include nucleophilic substitution, reduction, and chiral resolution to obtain the desired (3R) configuration.
Industrial Production: Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution may produce naphthyl amides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and chiral catalysts.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL: The enantiomer of the compound with different chiral properties.
Naphthylamines: Compounds with similar naphthalene structures but different functional groups.
Amino alcohols: Compounds with similar amino and hydroxyl groups but different aromatic rings.
Uniqueness
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Biological Activity
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL, a chiral compound with significant structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H15NO
- Molecular Weight : 201.26 g/mol
The structure features an amino group (-NH2), a hydroxyl group (-OH), and a naphthyl group, which contribute to its unique properties and interaction capabilities with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions due to the presence of the naphthyl moiety. These interactions facilitate binding to various enzymes and receptors, influencing their activity. The compound's chiral nature allows it to exhibit distinct pharmacological effects based on its stereochemistry.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that compounds with similar structures show effectiveness against various bacterial strains. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating potential as antimicrobial agents .
- Pharmacological Applications : The compound is being explored for its role as a precursor in synthesizing pharmaceuticals, particularly in developing drugs targeting neurological disorders .
Antimicrobial Studies
Recent studies have shown that related compounds exhibit significant antibacterial properties. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest effective antimicrobial activity .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 10 |
Compound B | E. coli | 15 |
This compound | Various | TBD |
Therapeutic Potential
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects in treating depression and other neurological conditions. Its structural similarity to known antidepressants suggests it could serve as a scaffold for developing new therapeutic agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL | C13H15NO | Enantiomeric form with different optical activity |
3-Amino-3-(2-anthryl)propan-1-OL | C13H15NO | Contains an anthryl group instead of naphthyl |
3-Amino-1-phenypropan-1-Ol | C9H13NO | Lacks the naphthyl group but retains amino and hydroxyl functionalities |
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-naphthalen-1-ylpropan-1-ol |
InChI |
InChI=1S/C13H15NO/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9,14H2/t13-/m1/s1 |
InChI Key |
WMFVLYNMUQRXTB-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CCO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.